

A Comprehensive Technical Guide to 1-[3,5-bis(trifluoromethyl)phenyl]ethanone

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Compound of Interest

Compound Name: 3',5'-
Bis(trifluoromethyl)acetophenone

Cat. No.: B056603

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This technical guide provides an in-depth overview of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, and is also known by several synonyms in commercial and academic literature.

Identifier Type	Value
IUPAC Name	1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1][2]
CAS Number	30071-93-3[1][2][3]
Molecular Formula	C ₁₀ H ₆ F ₆ O[1][2]
Molecular Weight	256.14 g/mol [1][2][3]
InChI Key	MCYCSIKSZLARBD-UHFFFAOYSA-N[3]
SMILES String	CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F[3]

Common Synonyms:

- **3',5'-Bis(trifluoromethyl)acetophenone**[\[1\]](#)
- 3,5-Bis(trifluoromethyl)acetophenone[\[2\]](#)
- 3,5-Di(trifluoromethyl)hyponone[\[1\]](#)
- Ethanone, 1-[3,5-bis(trifluoromethyl)phenyl]-[\[2\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Conditions
Physical Form	Clear pale yellow liquid [4]	Ambient
Boiling Point	95-98 °C [1]	15 mmHg
Density	1.422 g/mL [1] [3]	25 °C
Refractive Index	1.4221 [1] [3]	20 °C
Flash Point	82 °C (179.6 °F) [3]	Closed cup

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following table summarizes its hazard classifications and recommended personal protective equipment (PPE).

Hazard Classification	Precautionary Statements	Personal Protective Equipment
Eye Irritant (Category 2)[3]	P264, P280, P305+P351+P338	Eyeshields[3]
Skin Irritant (Category 2)[3]	P264, P280, P302+P352	Gloves[3]
Specific Target Organ Toxicity (Single Exposure, Category 3)[3]	P261, P271	Type ABEK (EN14387) respirator filter[3]

Signal Word: Warning[3]

Experimental Protocol: Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone

This section details a common laboratory-scale synthesis of the title compound from 3,5-bis(trifluoromethyl)bromobenzene.

Materials:

- 3,5-bis(trifluoromethyl)bromobenzene
- Anhydrous Tetrahydrofuran (THF)
- Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)
- Acetic anhydride
- Deionized water
- Methyl tert-butyl ether (MTBE)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Sodium sulfate (Na_2SO_4)
- Aqueous sodium hydroxide (NaOH) (2.5 N)

Equipment:

- Three-necked, round-bottom flask (100-mL)
- Teflon-coated thermocouple probe
- Inert gas inlet
- Pressure-equalizing addition funnel with a rubber septum
- Magnetic stir bar
- Ice-salt water bath
- Double-ended needle (18-gauge)
- Rotary evaporator
- Bulb-to-bulb distillation apparatus

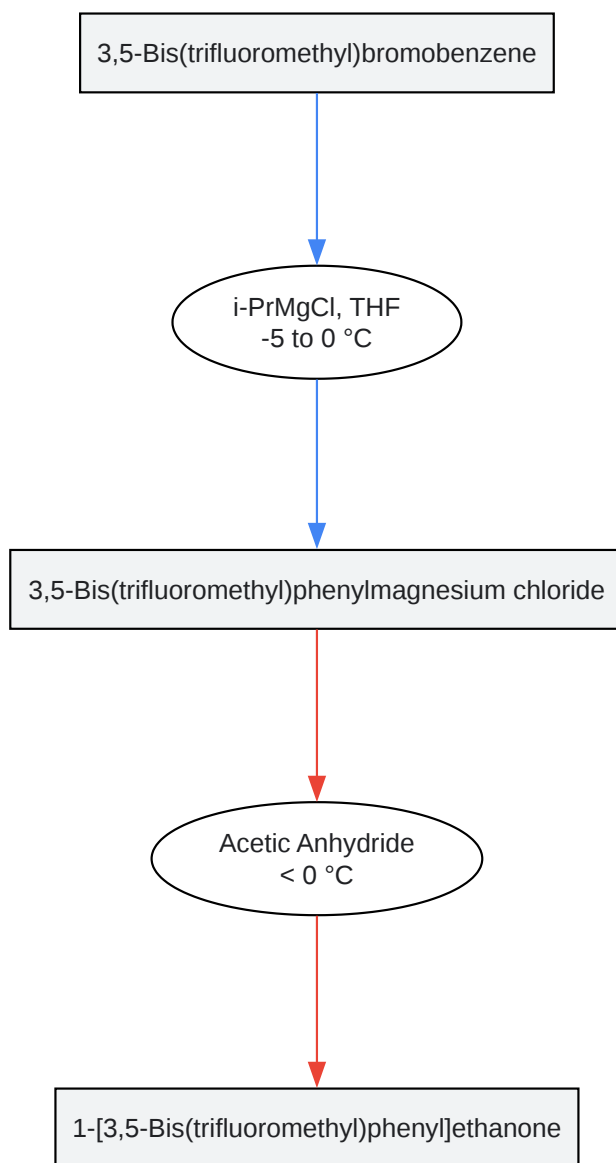
Procedure:

- Grignard Reagent Formation:
 - A 100-mL, three-necked, round-bottom flask is charged with 3,5-bis(trifluoromethyl)bromobenzene (20.0 g, 68.3 mmol) and 35 mL of anhydrous THF under an inert atmosphere (Argon or Nitrogen).
 - The solution is cooled to $-5\text{ }^{\circ}\text{C}$ in an ice-salt water bath.
 - A solution of *i*-PrMgCl in THF (37.6 mL, 2 M, 75.2 mmol) is added dropwise over 1 hour, maintaining the internal temperature below $0\text{ }^{\circ}\text{C}$.
- Acylation:

- The prepared solution of 3,5-bis(trifluoromethyl)phenylmagnesium chloride is transferred via a double-ended needle to a flask containing acetic anhydride at a rate that keeps the internal temperature below 0 °C (approximately 2 hours).
- The resulting pale yellow solution is stirred for an additional 30 minutes at 0 °C.
- Work-up and Purification:
 - The flask is removed from the ice bath, and 35 mL of deionized water is added dropwise over 1 hour.
 - The biphasic mixture is heated at 60 °C for 15 minutes and then allowed to cool to room temperature.
 - The organic layer is separated and diluted with 35 mL of MTBE.
 - The pH of the aqueous phase is adjusted to 7.1 by the dropwise addition of 2.5 N NaOH at 15 °C with vigorous stirring.
 - The organic phase is separated, washed sequentially with two 20-mL portions of saturated aqueous NaHCO₃ solution and 20 mL of brine.
 - The organic layer is dried over Na₂SO₄ and concentrated using a rotary evaporator.
 - The crude product is purified by bulb-to-bulb distillation at 25 mmHg, collecting the distillate at 122-132 °C, to yield 1-[3,5-bis(trifluoromethyl)phenyl]ethanone as a clear, colorless oil.^[5]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.



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Caption: Synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

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